(R)-2-amino-3-methoxypropanoic acid
Overview
Description
(R)-2-amino-3-methoxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.49 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biocatalytic Synthesis of β-Substituted-γ-Amino Acids
(R)-2-amino-3-methoxypropanoic acid is utilized in the biocatalytic synthesis of β-Substituted-γ-Amino Acids. Commercial lipases are used as biocatalysts for the efficient synthesis of these compounds, demonstrating the role of this compound in producing optically active compounds with high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).
Stereoselective Synthesis of Amino Acids
This compound plays a crucial role in the stereoselective synthesis of amino acids, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This involves coupling an aldol reaction with a stereoselective transamination, indicating its importance in the chiral synthesis of amino acids (Hernández et al., 2017).
Role in Biological Significance and Synthetic Approaches
This compound is significant in the synthesis of biologically active compounds. It serves as a key structural fragment in various molecules and finds applications in environmentally safe hydrogen production and food chemistry as an inhibitor of polyphenol oxidase (Viso et al., 2011).
Optical Resolution in Chemical Synthesis
This compound is involved in the optical resolution of various amino acids and derivatives, essential for producing optically active compounds used in pharmaceuticals and other applications. The process often involves crystallization techniques to achieve high enantiomeric purities (Shiraiwa et al., 2002).
Mechanism of Action
Target of Action
O-Methyl-D-Serine, also known as ®-2-amino-3-methoxypropanoic acid, is a derivative of the amino acid D-serine . D-serine is a potent co-agonist at the NMDA glutamate receptor , suggesting that O-Methyl-D-Serine may interact with similar targets.
Mode of Action
D-serine binds to the glycine modulatory site of the NMDA receptor, enhancing the receptor’s response to glutamate
Biochemical Pathways
D-serine, the parent compound, is involved in the serine and one-carbon unit metabolisms, which are essential for cell proliferation and the biosynthesis of important anabolic precursors
Pharmacokinetics
D-serine exhibits linear kinetics with a tmax of 1–2 h following administration and a half-life of 33 h
Result of Action
D-serine has been shown to produce antidepressant-like effects in mice through suppression of the bdnf signaling pathway and regulation of synaptic adaptations
Action Environment
It’s known that the lysosomotropic detergent o-methyl-serine dodecylamide hydrochloride (msdh) accumulates selectively in lysosomes and forms vesicles at physiological ph, which disassemble into small aggregates (probably micelles) below ph 64
Properties
IUPAC Name |
(2R)-2-amino-3-methoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275854 | |
Record name | O-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86118-11-8 | |
Record name | O-Methyl-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Serine, O-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of developing a chemoenzymatic method for preparing optically active O-methyl-D-serine?
A1: The research article focuses on developing an efficient method for producing optically active O-methyl-D-serine []. Optically active compounds are crucial in pharmaceutical research and development because different enantiomers (mirror image forms of the same molecule) can have distinct biological activities. Having access to a specific enantiomer, like O-methyl-D-serine, allows researchers to investigate its unique properties and potential applications without interference from its mirror image. Chemoenzymatic synthesis combines the advantages of chemical and enzymatic approaches, potentially offering high selectivity, efficiency, and environmental friendliness in producing this valuable compound.
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